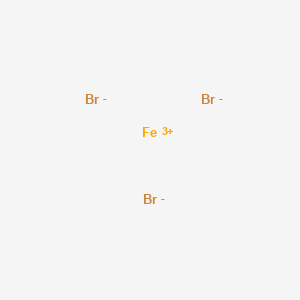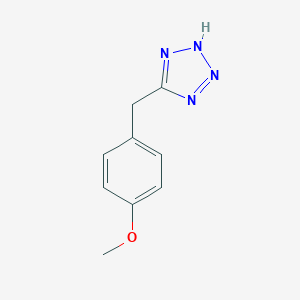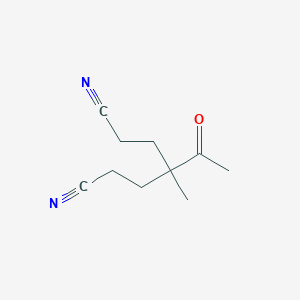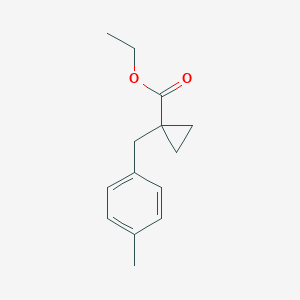
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, also known as EMBC, is a cyclopropane derivative that has been of great interest to researchers due to its unique properties. This compound has been synthesized using several methods and has been studied for its potential applications in scientific research.
科学的研究の応用
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is not fully understood, but it is believed to inhibit various enzymes and proteins involved in cellular processes. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair.
生化学的および生理学的効果
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to have several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which may improve cognitive function. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has also been found to decrease the levels of reactive oxygen species, which may reduce oxidative stress and inflammation. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate is also relatively inexpensive compared to other compounds used in scientific research. However, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.
将来の方向性
There are several future directions for research on Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. One area of research is the development of more efficient synthesis methods for Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate. Another area of research is the study of the effects of Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate on living organisms, including its toxicity and potential therapeutic uses. Additionally, Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate may have applications in the development of new drugs for the treatment of neurological disorders and cancer.
合成法
There are several methods for synthesizing Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate, but the most commonly used method involves the reaction of p-methylbenzylmagnesium chloride with ethyl cyclopropanecarboxylate. This reaction yields Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate as a white solid with a melting point of 54-56°C.
特性
CAS番号 |
1621-32-5 |
|---|---|
製品名 |
Ethyl 1-(p-methylbenzyl)cyclopropanecarboxylate |
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
ethyl 1-[(4-methylphenyl)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-3-16-13(15)14(8-9-14)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3 |
InChIキー |
CMPPICYVULJWRY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
正規SMILES |
CCOC(=O)C1(CC1)CC2=CC=C(C=C2)C |
その他のCAS番号 |
1621-32-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



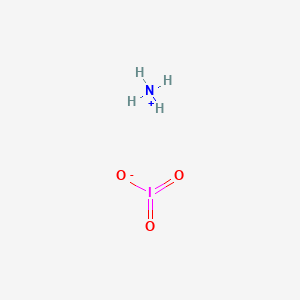
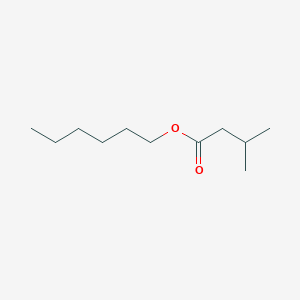
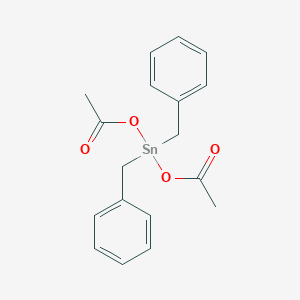


![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

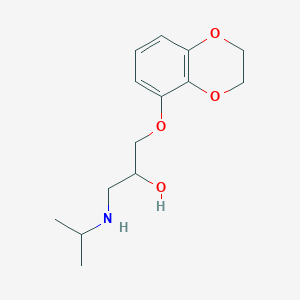
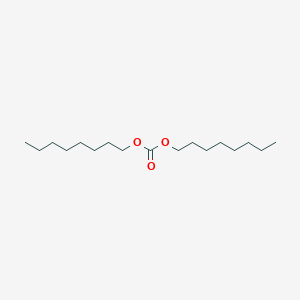
![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
